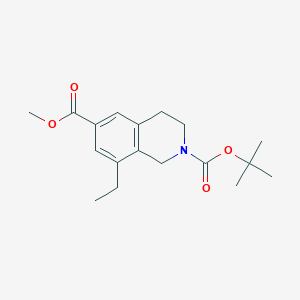
tert-butyl (2-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a tert-butyl carbamate group and a bromine atom attached to the pyrazole ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 1-methyl-1H-pyrazole-5-amine.
Bromination: The pyrazole ring is brominated using bromine or a brominating agent to introduce the bromine atom at the 5-position.
Carbamate Formation: The brominated pyrazole is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate group.
Alkylation: The final step involves the alkylation of the pyrazole ring with an appropriate alkylating agent to introduce the ethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyrazole ring.
Oxidation Reactions: Oxidation can occur at the pyrazole ring or the ethyl group, leading to the formation of various oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or alkoxides in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazole derivative, while reduction can lead to the formation of a de-brominated pyrazole.
Aplicaciones Científicas De Investigación
Tert-butyl (2-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the development of agrochemicals and as a precursor for the synthesis of functional materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (2-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and the carbamate group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (2-(5-cyano-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate: Similar structure but with a cyano group instead of a bromine atom.
Tert-butyl (2-(5-chloro-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate: Similar structure but with a chlorine atom instead of a bromine atom.
Tert-butyl (2-(5-iodo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate: Similar structure but with an iodine atom instead of a bromine atom.
Uniqueness
The uniqueness of tert-butyl (2-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C11H18BrN3O2 |
|---|---|
Peso molecular |
304.18 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(5-bromo-1-methylpyrazol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H18BrN3O2/c1-11(2,3)17-10(16)13-6-5-8-7-9(12)15(4)14-8/h7H,5-6H2,1-4H3,(H,13,16) |
Clave InChI |
ZOCKYMZVRAMFGH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1=NN(C(=C1)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(1S)-2-[[(1R)-1-(aminomethyl)-2-methyl-propyl]amino]-1-methyl-ethyl]-4-tert-butyl-benzenesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B13905022.png)
![(5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrimidin-2-yl)methyl benzoate](/img/structure/B13905027.png)








![(2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13905082.png)
